molecular formula C16H17N5 B12519312 Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- CAS No. 774609-09-5

Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-

Cat. No.: B12519312
CAS No.: 774609-09-5
M. Wt: 279.34 g/mol
InChI Key: IUILKVXKAUNIDP-UHFFFAOYSA-N
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Description

Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group. The triazole’s 3- and 5-positions are each linked to pyridine rings via carbon-nitrogen bonds. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, pharmaceutical research, and materials science.

The compound’s synthesis typically involves cyclocondensation reactions, where pre-functionalized pyridine derivatives are coupled to a triazole core. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .

Properties

CAS No.

774609-09-5

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-[4-(2-methylpropyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H17N5/c1-12(2)11-21-15(13-7-3-5-9-17-13)19-20-16(21)14-8-4-6-10-18-14/h3-10,12H,11H2,1-2H3

InChI Key

IUILKVXKAUNIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazide Derivatives with Nitriles

A widely adopted strategy involves the base-catalyzed condensation of hydrazides with nitriles to form 1,2,4-triazoles. This method leverages the reactivity of nitriles and hydrazides under basic conditions to achieve regioselective cyclization.

Key Steps:

  • Hydrazide Synthesis : A hydrazide containing the 2-methylpropyl group and one pyridine ring is prepared. For example, reacting 2-isobutylhydrazine with pyridine-2-carbonyl chloride yields N-isobutyl-pyridine-2-carboxylic acid hydrazide.
  • Nitrile Coupling : The hydrazide reacts with a nitrile bearing the second pyridine ring (e.g., pyridine-2-carbonitrile) in the presence of a base like K₂CO₃ or Cs₂CO₃. The reaction proceeds via intermediate enolate formation, followed by cyclization to yield the triazole.
Table 1: Reaction Conditions for Nitrile-Hydrazide Cyclization
Reagent Base Solvent Temperature (°C) Yield (%) Reference
Pyridine-2-carbonyl chloride K₂CO₃ DMSO 80–100 65–85
Pyridine-2-carbonitrile Cs₂CO₃ DMF 60–80 70–90

Thiosemicarbazide Cyclization

This method exploits the reactivity of thiosemicarbazides under basic or acidic conditions to form 1,2,4-triazoles. While typically used for sulfur-containing analogs, adaptations enable the synthesis of unsubstituted triazoles.

Protocol:

  • Thiosemicarbazide Formation : React a pyridine-containing hydrazide with an isothiocyanate (e.g., 2-methylpropyl isothiocyanate) to form a thiosemicarbazide intermediate.
  • Cyclization : Treat the thiosemicarbazide with a strong base (e.g., NaOH) or acid (e.g., HCl) to induce dehydrative cyclization, eliminating H₂S and forming the triazole ring.
Table 2: Thiosemicarbazide Cyclization Parameters
Base/Acid Solvent Time (h) Yield (%) Reference
NaOH (2M) Ethanol 6–8 75–88
HCl (conc.) AcOH 4–6 68–80

Alkylation of Preformed Triazoles

Post-synthetic functionalization is employed to introduce the 2-methylpropyl group. This approach avoids steric challenges during initial triazole formation.

Steps:

  • Triazole Core Synthesis : Prepare a 3,5-dipyridyl-1,2,4-triazole using methods like the Einhorn-Brunner reaction (imides + hydrazines).
  • Alkylation : React the triazole with 2-methylpropyl halide (e.g., isobutyl bromide) in the presence of a nucleophilic catalyst (e.g., CuI) or base (e.g., K₂CO₃).
Table 3: Alkylation Reagents and Yields
Alkylating Agent Catalyst/Base Solvent Yield (%) Reference
Isobutyl bromide CuI DMF 60–75
Isobutyl iodide K₂CO₃ THF 70–85

Dehydrative Cyclization with Anhydrides/Acid Chlorides

This method involves coupling hydrazine derivatives with activated carbonyl compounds, facilitated by dehydrating agents like PCl₃ or POCl₃.

Procedure:

  • Hydrazine Derivative Preparation : Synthesize a hydrazine containing both pyridine rings and the 2-methylpropyl group.
  • Cyclization : React with an anhydride (e.g., pyridine-2,6-dicarboxylic anhydride) in the presence of PCl₃ to drive cyclodehydration.
Table 4: Dehydrative Cyclization Conditions
Anhydride/Chloride Dehydrating Agent Solvent Yield (%) Reference
Pyridine-2,6-anhydride PCl₃ DCE 65–80
Pyridine-2-carbonyl chloride POCl₃ Toluene 70–85

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Nitrile-Hydrazide High regioselectivity Sensitive to steric effects 65–90
Thiosemicarbazide Flexible substituent introduction Requires H₂S elimination 68–88
Alkylation Post-synthetic modification ease Moderate yields for bulky groups 60–85
Dehydrative Cyclization Direct coupling of complex hydrazines Requires anhydrous conditions 65–85

Key Challenges and Solutions

  • Regioselectivity : Ensuring pyridine rings occupy 3 and 5 positions requires precise control of reacting partners. Using symmetrical hydrazides or directing groups improves selectivity.
  • Steric Hindrance : Bulky 2-methylpropyl groups may impede reactions. Solvent optimization (e.g., DMSO vs. DMF) and catalyst choice (e.g., CuI vs. K₂CO₃) mitigate this.
  • Purification : Column chromatography or recrystallization is often necessary due to by-products from dehydrative steps.

Biological and Coordination Chemistry Applications

While beyond the scope of preparation methods, the compound’s structure enables:

  • Metal Chelation : The triazole nitrogen and pyridine rings form stable complexes with transition metals.
  • Pharmacological Activity : Derivatives exhibit antimicrobial and anticancer properties, though specific data for this compound are pending.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Pyridine and triazole derivatives have been extensively studied for their antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives demonstrated significant antifungal activity against various strains such as Aspergillus flavus and Fusarium oxysporum . The incorporation of the triazole ring into pyridine structures has been shown to enhance bioactivity. A study reported that compounds with a triazole moiety exhibited higher efficacy than traditional antifungal agents like ketoconazole .

Antitumor Activity
Research has indicated that certain pyridine-triazole hybrids possess notable antitumor activity. For example, compounds derived from pyridine and substituted triazoles were evaluated for their cytotoxic effects on cancer cell lines (MKN-45 and HT-29). One compound showed IC50 values significantly lower than the reference drug sorafenib, indicating its potential as a therapeutic agent .

Cardiovascular Benefits
Some pyridine-based compounds linked to the triazole unit have demonstrated vasodilatory effects and antiplatelet activity. These compounds could serve as alternatives or adjuncts to existing cardiovascular medications .

Agricultural Applications

Fungicides and Herbicides
The utility of pyridine-triazole compounds extends to agriculture where they are explored as fungicides. Studies have shown that certain derivatives exhibit strong inhibitory effects against plant pathogens . The effectiveness of these compounds can surpass that of conventional fungicides, making them viable candidates for crop protection.

Plant Growth Regulators
Pyridine derivatives are also being researched for their role as plant growth regulators. The ability of these compounds to influence plant physiological processes can be harnessed to improve crop yields and resilience against environmental stresses.

Catalytic Applications

Pyridine-based triazole ligands have been investigated for their catalytic properties in organic synthesis. For example, certain pyridine-substituted bis-1,2,4-triazoles have shown promise in facilitating biaryl synthesis under mild conditions . The catalytic efficiency of these ligands is attributed to their unique electronic properties and steric configurations.

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal Chemistry Significant antimicrobial and antitumor activity; potential cardiovascular benefits
Agriculture Effective fungicides with higher efficacy than traditional agents
Catalysis Efficient catalysts for organic synthesis; promising in biaryl formation

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- with structurally related triazole-pyridine derivatives, emphasizing substituent effects and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituent on Triazole Pyridine Attachment Key Properties/Applications
Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- N/A 2-methylpropyl 3,5-positions High lipophilicity; coordination chemistry
Pyridine, 2,2'-[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3,5-diyl]bis- 151194-66-0 Pyrrole 3,5-positions Enhanced π-π interactions; drug design
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole 1671-88-1 Amino (-NH2) 3,5-positions Hydrogen-bonding capacity; catalysis
Pyridine, 3,3'-(1H-1,2,4-triazole-3,5-diyl)bis- N/A None (1H tautomer) 3,5-positions Tautomerism-dependent reactivity

Key Comparisons:

Substituent Effects: The 2-methylpropyl group in the target compound increases steric bulk and hydrophobicity compared to the pyrrole substituent in CAS 151194-66-0. This difference impacts solubility and binding affinity in biological systems .

Tautomerism and Reactivity :

  • Compounds like Pyridine, 3,3'-(1H-1,2,4-triazole-3,5-diyl)bis- exist in the 1H-tautomeric form, where the substituent occupies position 1. This contrasts with the 4H-tautomer in the target compound, altering electronic distribution and metal-coordination behavior .

Applications: The amino-substituted triazole (CAS 1671-88-1) is preferred in catalysis due to its basicity, while the isobutyl derivative may excel in hydrophobic environments, such as lipid bilayer penetration . Pyrrole-substituted triazoles (CAS 151194-66-0) are explored in optoelectronics for their conjugated π-systems .

Research Findings and Data Gaps

  • Lipophilicity: LogP values for isobutyl-substituted triazoles are estimated to be ~2.5–3.0, higher than amino (-1.2) or pyrrole (~1.8) derivatives .
  • Synthetic Yields: Alkyl-substituted triazoles typically exhibit lower yields (40–60%) compared to amino derivatives (70–85%) due to steric hindrance during cyclization .

Further studies using computational tools (e.g., DFT) and advanced crystallographic software (e.g., SHELXL) are needed to quantify electronic properties and optimize synthesis .

Biological Activity

Pyridine derivatives, particularly those incorporating the 1,2,4-triazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a notable example that exhibits promising pharmacological properties. This article explores its biological activity based on current research findings.

Antimicrobial Activity

Research has shown that compounds with the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain triazole-containing compounds displayed over 90% inhibition against multiple fungal strains and substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • Antifungal Activity : Compounds PJ-C4 and PJ-C13 showed excellent minimum inhibitory concentration (MIC) values against fungal strains when compared to standard antifungal agents like clotrimazole .
  • Antibacterial Activity : The same compounds exhibited over 90% inhibition against bacterial strains, outperforming standard antibiotics such as norfloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been investigated. In a carrageenan-induced rat paw edema model:

  • Compounds PJ-C4 and PJ-C9 demonstrated significant edema inhibition rates ranging from 70% to 80%, indicating their potential as anti-inflammatory agents .

The biological activity of pyridine and triazole derivatives can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : The synthesized compounds were shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with inhibition constants (K_i) ranging from nanomolar to micromolar levels .
  • Molecular Interactions : The presence of electron-withdrawing groups in the triazole ring enhances the interaction with target biomolecules, leading to increased potency against pathogens .

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyridine-based triazole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the side chains significantly influenced the biological efficacy of these compounds .
  • Structure-Activity Relationship (SAR) : Another research effort focused on elucidating the SAR of 1,2,4-triazoles revealed that specific substitutions on the triazole ring could enhance antimicrobial potency while reducing toxicity profiles .

Data Summary

Biological ActivityCompoundMIC (µg/mL)% Inhibition
AntifungalPJ-C4<0.5>90
AntifungalPJ-C13<0.5>90
AntibacterialPJ-C4<0.5>90
AntibacterialPJ-C13<0.5>90
Anti-inflammatoryPJ-C9N/A80

Q & A

Q. What synthetic methodologies are recommended for preparing Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing a substituted aldehyde (e.g., 2-pyridinecarboxaldehyde) with a triazole precursor (e.g., 4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diamine) in ethanol, catalyzed by glacial acetic acid. Post-reaction, solvent evaporation under reduced pressure and purification via column chromatography (silica gel, methanol/dichloromethane eluent) yield the target compound. Similar protocols are validated for structurally analogous triazole-pyridine derivatives .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the molecular geometry using SHELX software for structure refinement. Key parameters include bond lengths (e.g., C–N: ~1.32–1.38 Å) and dihedral angles between triazole and pyridine rings (~10–15°) .
  • Spectroscopy:
  • ¹H/¹³C NMR: Identify pyridine protons (δ 8.5–9.0 ppm) and triazole carbons (δ 150–160 ppm).
  • IR: Detect triazole C=N stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1580 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) can predict electronic structure and frontier molecular orbitals. For coordination studies, include LANL2DZ pseudopotentials for transition metals. Validate results against experimental UV-Vis spectra (e.g., λmax ~300–350 nm for π→π* transitions) .

Q. How can crystallographic data discrepancies between analogous triazole derivatives be resolved?

Methodological Answer:

  • High-resolution data collection: Use synchrotron radiation to minimize errors in weak reflections.
  • Refinement protocols: Apply TWIN/BASF commands in SHELXL to address twinning. For disordered regions, use PART/ISOR constraints.
  • Cross-validation: Compare Hirshfeld surfaces (e.g., using CrystalExplorer) and hydrogen-bonding networks with related structures .

Q. What strategies enhance the integration of this compound into functional metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination site engineering: Utilize pyridine N-atoms to anchor metal nodes (e.g., Zn²+, Cu²+).
  • Solvothermal synthesis: Optimize reaction temperature (80–120°C) and solvent (DMF/water mixtures) to stabilize framework topology.
  • Characterization: Use PXRD to confirm phase purity and BET analysis to measure surface area (~500–1000 m²/g for microporous MOFs) .

Q. How do steric effects from the 2-methylpropyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky isobutyl group at the triazole N4 position may hinder Suzuki-Miyaura coupling. Mitigate steric hindrance by:

  • Catalyst optimization: Use Pd(PPh₃)₄ with electron-rich aryl boronic acids.
  • Microwave-assisted synthesis: Reduce reaction time (30–60 min) to minimize side products. Monitor progress via TLC and isolate products using gradient elution (hexane/ethyl acetate) .

Data Contradiction Analysis

Q. Why do reported NMR shifts for triazole-pyridine derivatives vary across studies?

Methodological Answer: Variations arise from solvent effects (DMSO-d₆ vs. CDCl₃), protonation states, and intermolecular interactions (e.g., hydrogen bonding). Standardize conditions by:

  • Using deuterated solvents with controlled pH.
  • Reporting coupling constants (e.g., J = 2–3 Hz for pyridine protons) to confirm spin-spin interactions .

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